![molecular formula C10H20N2O B2584247 1-(4-Methylpiperazin-1-yl)pentan-1-one CAS No. 10001-06-6](/img/structure/B2584247.png)
1-(4-Methylpiperazin-1-yl)pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-Methylpiperazin-1-yl)pentan-1-one” is a chemical compound with the IUPAC name 1-methyl-4-pentanoylpiperazine . It has a molecular weight of 184.28 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H20N2O/c1-3-4-5-10(13)12-8-6-11(2)7-9-12/h3-9H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique
Synthesis and Spectroscopic Studies
1-(4-Methylpiperazin-1-yl)pentan-1-one and its derivatives have been the focus of various synthesis and spectroscopic studies. For example, a study on 1,5-Bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione revealed its synthesis and characterization using different spectroscopic techniques. Density Functional Theory (DFT) calculations and molecular docking studies were employed to elucidate its biological activity, indicating its potential in scientific research applications (Murugesan et al., 2021).
Applications in Malaria Chemotherapy
A novel derivative exhibiting activity against chloroquine-resistant malaria parasites was identified, indicating the compound's potential in overcoming drug resistance in malaria chemotherapy. This highlights the compound's importance in developing new treatments for malaria (Dola et al., 2016).
Anticholinesterase Activity
A study on the synthesis of certain derivatives involving this compound and their anticholinesterase activity indicates its potential in the development of treatments for diseases like Alzheimer's (Filippova et al., 2019).
Anti-Bone Cancer Activity
Derivatives of this compound have been investigated for their anti-bone cancer activity. Molecular docking studies suggest their potential effectiveness in treating bone cancer, showcasing the compound's versatility in therapeutic applications (Lv et al., 2019).
Synthesis of Key Precursors in Drug Development
The compound has been used in the synthesis of key precursors for important drugs, such as imatinib. Efficient synthesis techniques have been developed for this purpose, demonstrating its utility in pharmaceutical manufacturing (Koroleva et al., 2012).
Anticonvulsant Properties
Research has been conducted on the anticonvulsant properties of derivatives of this compound, highlighting its potential in developing treatments for epilepsy and related disorders (Obniska et al., 2005).
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-methylpiperazin-1-yl)pentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-4-5-10(13)12-8-6-11(2)7-9-12/h3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNGEKSTTQZLHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10001-06-6 |
Source
|
Record name | 1-(4-methylpiperazin-1-yl)pentan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.